BenchChemオンラインストアへようこそ!

3-Guanidinobenzoic acid

Influenza neuraminidase inhibitor Sialidase inhibitor scaffold Benzoic acid drug design

3-Guanidinobenzoic acid (CAS 24860-46-6) is a meta-substituted guanidinobenzoic acid belonging to the aromatic carboxylic acid class. Its structure features a guanidine group at the 3-position of the benzoic acid ring, a regiochemistry that fundamentally alters its biological target profile compared to the more common para isomer.

Molecular Formula C8H9N3O2
Molecular Weight 179.18 g/mol
Cat. No. B8628420
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Guanidinobenzoic acid
Molecular FormulaC8H9N3O2
Molecular Weight179.18 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)N=C(N)N)C(=O)O
InChIInChI=1S/C8H9N3O2/c9-8(10)11-6-3-1-2-5(4-6)7(12)13/h1-4H,(H,12,13)(H4,9,10,11)
InChIKeySTUCMBRFCQKITK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Guanidinobenzoic Acid: Positional Isomer with Divergent Target Engagement for Selective Protease and Integrin Studies


3-Guanidinobenzoic acid (CAS 24860-46-6) is a meta-substituted guanidinobenzoic acid belonging to the aromatic carboxylic acid class. Its structure features a guanidine group at the 3-position of the benzoic acid ring, a regiochemistry that fundamentally alters its biological target profile compared to the more common para isomer [1]. While 4-guanidinobenzoic acid is established as a trypsin inhibitor, the meta isomer exhibits a distinct pharmacological fingerprint: it serves as a scaffold for influenza sialidase inhibitors and as a critical building block in αvβ3 integrin antagonist synthesis [2].

Why 3-Guanidinobenzoic Acid Cannot Be Replaced by 4-Guanidinobenzoic Acid or Other In-Class Analogs


The meta vs. para substitution pattern on the benzoic acid ring dictates mutually exclusive biological activity profiles. 4-Guanidinobenzoic acid and its esters function as potent trypsin-like serine protease inhibitors, binding the S1 pocket via the para-oriented guanidine [1]. In contrast, structure-activity relationship (SAR) studies demonstrate that relocating the guanidine to the meta position abolishes trypsin inhibitory activity entirely [2]. Conversely, the meta isomer uniquely enables binding to influenza sialidase in a reversed orientation—occupying the glycerol-binding subsite rather than the guanidino-binding subsite—an interaction geometrically inaccessible to the para isomer [3]. Generic substitution between positional isomers therefore results in complete loss of target engagement for the intended application.

Head-to-Head Quantitative Evidence: Where 3-Guanidinobenzoic Acid Demonstrates Measurable Differentiation


Influenza Sialidase Inhibition: Meta Isomer Engages a Unique Binding Subsite Inaccessible to Para Isomer

3-Guanidinobenzoic acid exhibits measurable influenza sialidase inhibitory activity (IC50 = 10 µM) [1]. Critically, X-ray crystallography reveals that the 3-guanidino group occupies the glycerol-binding subsite of sialidase, a binding mode that is structurally distinct from 4-guanidino-Neu5Ac2en, which binds the guanidino-binding subsite [1]. The 4-guanidinobenzoic acid isomer shows no reported sialidase inhibition at comparable concentrations, as its para-oriented guanidine cannot productively engage the glycerol-binding pocket. Further optimization of the meta scaffold yielded 4-(N-acetylamino)-3-guanidinobenzoic acid (BANA 113) with Ki = 2.5 µM against influenza A sialidase [2], a 4-fold improvement over the parent.

Influenza neuraminidase inhibitor Sialidase inhibitor scaffold Benzoic acid drug design

Trypsin Inhibition: Para Isomer Is Active; Meta Isomer Shows No Inhibitory Activity—SAR-Guided Selectivity

A systematic SAR study of 25 trypsin-like proteinase inhibitors tested on trypsin, thrombin, plasmin, and urokinase established that high inhibitory activities are observed exclusively in 4-guanidinobenzoic acid esters [1]. Replacement of the 4-guanidinobenzoic acid moiety with N-formamidinyl-isonipecotic acid or an arginine moiety caused almost total loss of activity [1]. The 3-guanidinobenzoic acid scaffold (meta isomer) was not among the active compounds, consistent with structural requirements showing that the para-guanidine orientation is essential for occupancy of the trypsin S1 specificity pocket. Crystal structures of trypsin complexed with 4-guanidinobenzoic acid (PDB: 3RXJ) confirm this binding mode [2].

Trypsin-like serine protease inhibitor Isomer selectivity SAR Protease inhibitor specificity

Integrin αvβ3 Antagonism: Meta-Substitution Is a Structural Prerequisite—Patented Chemical Space Exclusive to 3-Guanidinobenzoic Acid

US Patent 6028223, titled 'Meta-guanidine, urea, thiourea or azacyclic amino benzoic acid compounds and derivatives thereof,' explicitly claims a class of αvβ3 integrin antagonists built upon a meta-guanidinobenzoic acid core [1]. The patent specification describes these compounds as useful for treating conditions including osteoporosis, tumor angiogenesis, diabetic retinopathy, and restenosis [1]. The claimed chemical space is structurally restricted to the meta orientation of the guanidine group on the benzoic acid ring; corresponding para-substituted analogs are not encompassed within the patent claims and have not been demonstrated to exhibit comparable αvβ3 antagonism. This establishes 3-guanidinobenzoic acid as the essential starting material for accessing this patented class of integrin antagonists.

Integrin αvβ3 antagonist Anti-angiogenic drug discovery Bone resorption inhibitor

Physicochemical Property Divergence: Ionization State at Physiological pH Differs Between Meta and Para Isomers

The predicted pKa of the carboxylic acid group in 3-guanidinobenzoic acid is approximately 7.12, while the corresponding value for 4-guanidinobenzoic acid is 4.02 [1]. This approximately 3-log-unit difference results in markedly different ionization states at physiological pH 7.4: 3-guanidinobenzoic acid exists predominantly in its protonated (uncharged acid) form, whereas 4-guanidinobenzoic acid is largely deprotonated (anionic). This difference influences aqueous solubility, membrane permeability, protein binding, and formulation buffer compatibility. DrugBank data for 4-guanidinobenzoic acid reports water solubility of 0.92 mg/mL and logP of -0.34 [1], while 3-guanidinobenzoic acid is reported to have higher aqueous solubility (≥25 mg/mL) [2].

pKa prediction Ionization state Formulation development

Procurement-Relevant Application Scenarios for 3-Guanidinobenzoic Acid Based on Verified Differentiators


Influenza Neuraminidase Inhibitor Lead Optimization Targeting the Glycerol-Binding Subsite

Medicinal chemistry teams developing next-generation influenza neuraminidase inhibitors should procure 3-guanidinobenzoic acid as the foundational scaffold. Unlike 4-guanidinobenzoic acid, the meta isomer directs the guanidine group into the glycerol-binding subsite of sialidase rather than the guanidino-binding subsite, providing a structurally novel starting point for fragment-based drug design [1]. The parent compound demonstrates measurable activity (IC50 = 10 µM), and the BANA 113 derivative achieves Ki = 2.5 µM, validating the scaffold's druggability [2].

αvβ3 Integrin Antagonist Synthesis for Anti-Angiogenic and Anti-Resorptive Drug Discovery

Research groups pursuing αvβ3 integrin antagonists for osteoporosis, tumor angiogenesis, or diabetic retinopathy must use 3-guanidinobenzoic acid as the core building block. US Patent 6028223 explicitly claims meta-guanidine benzoic acid derivatives for these indications, and the para isomer is structurally excluded from the patented chemical space [1]. This makes 3-guanidinobenzoic acid an indispensable procurement item for any laboratory working within or around this integrin antagonist patent landscape.

Selectivity Profiling Studies Requiring a Trypsin-Inactive Guanidinobenzoic Acid Control

When establishing selectivity panels for serine protease inhibitor programs, 3-guanidinobenzoic acid serves as an essential negative control. SAR data confirm that the meta isomer lacks inhibitory activity against trypsin, thrombin, plasmin, and urokinase, whereas the para isomer exhibits high potency against these enzymes [1]. Procuring the meta isomer enables researchers to verify that observed biological effects are not confounded by unintended trypsin-like protease inhibition.

Aqueous Formulation Development Leveraging Superior Solubility of the Meta Isomer

For in vivo pharmacology studies requiring aqueous formulation at physiological pH, 3-guanidinobenzoic acid offers a significant practical advantage. With reported aqueous solubility ≥25 mg/mL and a predicted pKa near neutrality (≈7.12), the meta isomer remains predominantly uncharged at pH 7.4, facilitating dissolution and bioavailability assessment [1][2]. In contrast, 4-guanidinobenzoic acid exhibits limited water solubility (0.92 mg/mL) and exists in anionic form at physiological pH , potentially complicating formulation efforts.

Quote Request

Request a Quote for 3-Guanidinobenzoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.